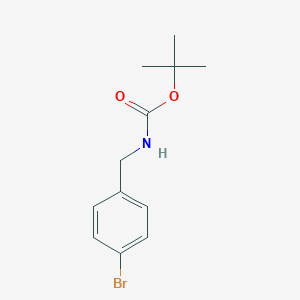

Tert-butyl 4-bromobenzylcarbamate

概要

説明

Tert-butyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Tert-butyl 4-bromobenzylcarbamate is a compound that has been used in the preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands . The VHL protein serves as the substrate recognition subunit of the multi-subunit Cullin-2 RING E3 ubiquitin ligase (CRL2VHL) .

Mode of Action

The compound interacts with its targets by promoting aberrant polyubiquitination . This process leads to the proteasomal degradation of disease-related proteins .

Biochemical Pathways

The compound affects the ubiquitin proteasome system (UPS) cascade . This system regulates intracellular concentrations of hypoxia-inducible factors (HIFs), which are key players in cellular responses to low oxygen conditions .

Result of Action

The result of the compound’s action is the degradation of disease-related proteins . This can potentially alter the progression of diseases that are associated with these proteins.

生物活性

Tert-butyl 4-bromobenzylcarbamate (CAS No. 68819-84-1) is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including its pharmacological effects, metabolic pathways, and implications in drug development.

- Molecular Formula : C12H16BrNO2

- Molecular Weight : 286.16 g/mol

- Log P (Partition Coefficient) : 3.03 (indicating moderate lipophilicity)

- CYP Inhibition :

- CYP1A2 : Yes

- CYP2C19 : Yes

- CYP2C9 : Yes

- CYP2D6 : No

- CYP3A4 : No

These properties suggest that this compound may interact with various biological systems, particularly through cytochrome P450 enzymes, which are crucial for drug metabolism .

Pharmacological Effects

This compound has been studied for its potential as a ligand in targeted protein degradation strategies, particularly involving the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex plays a critical role in regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels and have implications in cancer biology .

Key Findings from Research Studies :

- The compound acts as a substrate for the VHL ligase, facilitating the ubiquitination and subsequent degradation of target proteins associated with disease states.

- It exhibits inhibitory activity against certain cytochrome P450 enzymes, which could impact the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Data

A notable study explored the effectiveness of this compound in a PROTAC (proteolysis-targeting chimera) context. The results indicated that this compound could effectively promote the degradation of specific oncoproteins, suggesting its potential utility in cancer therapeutics.

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate degradation of HIFs | Demonstrated effective targeting and degradation via VHL recruitment. |

| Study B | Assess CYP inhibition | Showed significant inhibition of CYP1A2 and CYP2C19, affecting drug metabolism. |

Metabolic Pathways

The metabolic profile of this compound indicates that it undergoes extensive hepatic metabolism, primarily through CYP-mediated pathways. The inhibition of specific CYP enzymes suggests that this compound could lead to drug-drug interactions when administered concurrently with other medications metabolized by the same enzymes .

Implications in Drug Development

Given its biological activity and interaction with critical metabolic pathways, this compound holds promise as a lead compound in drug development, particularly for conditions involving dysregulated protein levels such as cancer. Its ability to modulate protein degradation pathways presents a novel approach to therapeutic intervention.

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

Tert-butyl 4-bromobenzylcarbamate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds:

- N-Boc-Aminoalkoxyphenyl Derivatives : It serves as a precursor for synthesizing N-Boc-aminoalkoxyphenyl derivatives, which are crucial for developing pharmacophore elements aimed at treating conditions such as glaucoma .

- Anti-HIV Agents : The compound is involved in synthesizing aloperine derivatives, which have shown potential as anti-HIV agents. This application highlights its role in combating viral infections through innovative drug design .

- CK2 Inhibitors : It is also used for modifying derivatives of 4,5,6,7-tetrabromobenzotriazole (TBB) to generate improved inhibitors of casein kinase 2 (CK2), an enzyme implicated in various cancers .

Organic Synthesis Applications

The versatility of this compound extends to its role in organic synthesis:

- C–H Arylation Reactions : It has been employed in palladium-catalyzed C–H arylation reactions, facilitating the incorporation of aryl groups into various substrates, which is essential for developing complex organic molecules .

- Amine Protection Strategies : The compound is utilized in protecting amines during coupling reactions, enhancing step economy in synthetic pathways. For instance, the use of N-Boc-L-4-hydroxyproline as a protecting group has demonstrated improved efficiency in synthesis processes .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

- Synthesis of Neuropeptide Y Antagonists : Research has detailed a convergent synthetic route using this compound to create neuropeptide Y antagonists, which are under investigation for obesity treatment. This highlights its significance in developing therapeutic agents targeting metabolic disorders .

- Development of VLA-4 Antagonists : A novel synthetic approach involving this compound was reported for creating very late antigen-4 (VLA-4) antagonists, which are relevant in inflammatory diseases and cancer therapies. The method showcases the compound's utility in synthesizing bioactive molecules with therapeutic potential .

Data Table: Summary of Applications

特性

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCXSGGAMADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498921 | |

| Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68819-84-1 | |

| Record name | 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68819-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-bromophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。